[1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol
Overview
Description
“[1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol” (APM) is a novel chemical compound. It is a derivative of piperidine, an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .
Molecular Structure Analysis
The molecular formula of APM is C10H16N4O, and its molecular weight is 208.26 g/mol. It is a derivative of piperidine, an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds .
Scientific Research Applications
Pharmacological Evaluation
A novel series of derivatives related to [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol were identified as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists. These compounds demonstrated an analgesic effect in models of induced mechanical hyperalgesia in guinea pigs and rats. The research focused on the synthesis, design, and structure-activity relationship analysis of these derivatives, highlighting compound 26i as a flagship compound for its analgesic effects (Tsuno et al., 2017).
Antimicrobial Activity
New pyridine derivatives, including those related to the this compound structure, were synthesized and exhibited variable antimicrobial activity against strains of bacteria and fungi. The study explored the synthesis of these compounds and their in vitro antimicrobial screening, contributing to the search for new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Synthesis and Characterization
The synthesis and characterization of novel pyridine derivatives, including this compound and its analogs, were reported. These studies focused on developing new synthetic methods and understanding the molecular structures through spectroscopic and crystallographic techniques. Such research provides valuable insights into the chemical properties and potential applications of these compounds in various scientific fields (Girish et al., 2008).
Future Directions
Piperidine derivatives, including APM, have potential applications in various fields of research. They are being utilized in different therapeutic applications, and their importance in the field of drug discovery is increasingly recognized . Further exploration of the core structure using chemistry approaches and biological screening, including in vivo studies in an animal model of malaria, may yield important antimalarial leads .
Properties
IUPAC Name |
[1-(6-aminopyridazin-3-yl)piperidin-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c11-9-1-2-10(13-12-9)14-5-3-8(7-15)4-6-14/h1-2,8,15H,3-7H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQWGPHDBQTPFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=NN=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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